5-(Azetidin-3-yl)-4-methyl-1,3-thiazole
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Overview
Description
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and provides a straightforward route to the target compound.
Industrial Production Methods
For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis and microwave irradiation to accelerate the reaction . The conditions are often mild, making the reactions efficient and yielding high-purity products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza Paternò–Büchi reaction can yield functionalized azetidines .
Scientific Research Applications
5-(Azetidin-3-yl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of various industrially important compounds.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole include:
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole
Uniqueness
What sets this compound apart is its unique combination of azetidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10N2S/c1-5-7(10-4-9-5)6-2-8-3-6/h4,6,8H,2-3H2,1H3 |
InChI Key |
DCTDMIOMTZNTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2CNC2 |
Origin of Product |
United States |
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